N-(3-(Dimethylamino)propyl)acrylamide
Overview
Description
“N-(3-(Dimethylamino)propyl)acrylamide” (DMAPAA) is a cationic amide monomer . It has a molecular formula of C8H16N2O and a molecular weight of 156.23 . It is a liquid at 20°C .
Synthesis Analysis
DMAPAA is a monomer that can be used in the synthesis of copolymers . For example, it can be used to create thermosensitive hydrogels based on copolymers of acrylic acid (AAC) and DMAPAA .Molecular Structure Analysis
The molecular structure of DMAPAA consists of a propyl chain attached to an acrylamide group and a dimethylamino group .Chemical Reactions Analysis
DMAPAA has a strong base strength (Pka=10.35), stronger than DMAEA and dimethylaminoethyl methacrylate . It readily reacts with alkyl halide and sulfuric ester to form quaternary ammonium salts .Physical And Chemical Properties Analysis
DMAPAA is a yellowish liquid with a gravity of 0.966 . It has a boiling point of 106-108°C (1hPa) and a freezing point of <-20°C . It is completely soluble in water (20℃) and freely miscible with organic solvents .Scientific Research Applications
1. Application in CO2 Sensing
- Summary of Application: This compound is used in the development of CO2 sensors. It’s critical to examine their electrical responses to CO2 over long periods of time, so that the device can be used consistently for measuring CO2 concentration .
- Methods of Application: The compound is synthesized by free radical polymerization and tested its ability to behave as a CO2-responsive polymer in a transducer .
- Results or Outcomes: The electrical response of this polymer to CO2 upon long exposure times was measured in both the aqueous and solid phases. The resistance first decreased over time, reaching a minimum, followed by a gradual increase with further exposure to CO2 .
2. Application in Polymer Research
- Summary of Application: The compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
- Methods of Application: The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
- Results or Outcomes: A pronounced concentration effect appeared in the copolymerization of equimolar amounts of DMAPMA and DMA in toluene solution .
3. Application in Drug Delivery
- Summary of Application: This compound can be used as a monomer to synthesize self-healing pH-responsive P (DMAPMA-stat-DAA) hydrogels for drug delivery applications .
- Methods of Application: The compound is used to synthesize hydrogels that can respond to changes in pH, making them ideal for drug delivery applications .
- Results or Outcomes: The synthesized hydrogels have shown promise in delivering drugs in a controlled manner, responding to changes in the body’s pH .
4. Application in Gene Delivery
- Summary of Application: This compound can be used as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
- Methods of Application: The compound is used to create vectors that can carry genes into cells, a critical step in gene therapy .
- Results or Outcomes: The vectors created using this compound have shown effectiveness in delivering genes into cells .
5. Application in Paint Resins and Other Products
- Summary of Application: This compound is used for the synthesis of polymers that have many uses, including paint resins, dispersions/emulsions, performance products, paper and water products, hair care products, and reactive systems .
- Methods of Application: The compound is used in the synthesis of various polymers, which are then used in the production of a wide range of products .
- Results or Outcomes: The polymers synthesized using this compound have been successfully used in a variety of applications, from paint resins to hair care products .
6. Application in Antimicrobial Hydrogels
- Summary of Application: This compound is used in the preparation of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels .
- Methods of Application: The hydrogels are prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template .
- Results or Outcomes: The mechanical strength of the hydrogel was improved, and both its morphology and antibacterial effectiveness were controlled. The hydrogel showed the ability to reduce the activity of E. coli .
Safety And Hazards
Future Directions
DMAPAA has potential applications in the creation of thermosensitive hydrogels for the adsorption and desorption of phosphate in aqueous solutions . It can also be used in the production of flocculants, chemicals for paper making, dispersants, paints, coating materials, electrodeposition paints, and cosmetic materials .
Relevant Papers There are several papers that discuss the properties and applications of DMAPAA . These papers explore its use in the synthesis of copolymers, its chemical reactions, and its potential applications.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-4-8(11)9-6-5-7-10(2)3/h4H,1,5-7H2,2-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTJPOBHAXXXFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27754-92-3 | |
Record name | N,N-Dimethylaminopropylacrylamide homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27754-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2074247 | |
Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Dimethylamino)propyl)acrylamide | |
CAS RN |
3845-76-9 | |
Record name | N-[3-(Dimethylamino)propyl]acrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3845-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylaminopropyl acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)propyl]acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLAMINOPROPYL ACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP0246Q5W5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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